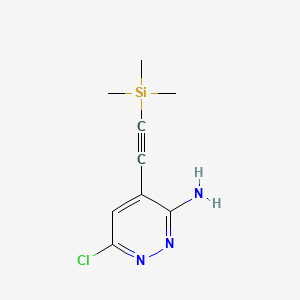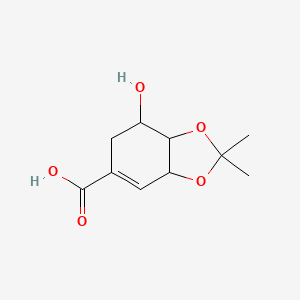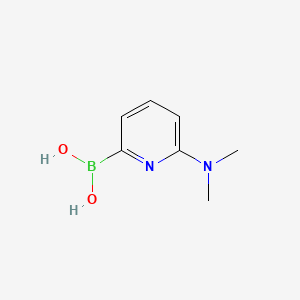![molecular formula C9H10N2O B599328 5-metoxi-7-metil-1H-pirrolo[3,2-b]piridina CAS No. 171780-79-3](/img/structure/B599328.png)
5-metoxi-7-metil-1H-pirrolo[3,2-b]piridina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-methoxy-7-methyl-1H-pyrrolo[3,2-b]pyridine” is a derivative of 1H-pyrrolo[2,3-b]pyridine . 1H-Pyrrolo[2,3-b]pyridine is a reagent used in the synthesis of potent VEGFR-2 inhibitors . It is a heterocyclic molecule that can be utilized as a pharmaceutical building block .
Synthesis Analysis
The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves reacting the starting material with R-substituted aldehyde at 50°C to obtain the compounds in 45–60% yield . This process has been used in the development of a class of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR .
Molecular Structure Analysis
The molecular structure of 1H-Pyrrolo[2,3-b]pyridine, the parent compound of “5-methoxy-7-methyl-1H-pyrrolo[3,2-b]pyridine”, has a molecular weight of 118.1359 .
Chemical Reactions Analysis
1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activities against FGFR1, 2, and 3 . For instance, compound 4h exhibited potent FGFR inhibitory activity .
Aplicaciones Científicas De Investigación
Terapia contra el Cáncer
El compuesto se ha utilizado en el diseño y síntesis de derivados que actúan como potentes inhibidores del receptor del factor de crecimiento de fibroblastos (FGFR) {svg_1}. FGFR juega un papel esencial en varios tipos de tumores, y el direccionamiento de los FGFR representa una estrategia atractiva para la terapia contra el cáncer {svg_2}.
Tratamiento de la Diabetes
Los compuestos de pirrolo[3,4-c]piridina han demostrado eficacia en la reducción de los niveles de glucosa en sangre {svg_3}. Pueden encontrar aplicación en la prevención y el tratamiento de trastornos que involucran niveles elevados de glucosa en sangre plasmática, como la hiperglucemia y la diabetes {svg_4}.
Enfermedades Cardiovasculares
Los mismos compuestos que pueden reducir los niveles de glucosa en sangre también pueden ser beneficiosos en el tratamiento de las enfermedades cardiovasculares {svg_5}. Esto se debe a que los niveles elevados de glucosa en sangre a menudo se asocian con un mayor riesgo de enfermedades cardiovasculares {svg_6}.
Hipertensión
El potencial de estos compuestos para reducir los niveles de glucosa en sangre también podría ser beneficioso en el tratamiento de la hipertensión {svg_7}. Los niveles altos de glucosa en sangre pueden causar daño a los vasos sanguíneos, lo que lleva a la presión arterial alta {svg_8}.
Inhibidores de la Entrada del VIH
El compuesto se ha utilizado como reactivo para la preparación de sulfonamidas de indol, que actúan como inhibidores de la entrada del VIH {svg_9}. Estos inhibidores evitan que el virus ingrese a las células huésped, deteniendo así la propagación de la infección {svg_10}.
Ligandos Melatonínicos
El compuesto también se ha utilizado en la síntesis de ligandos melatonínicos {svg_11}. Estos ligandos se unen a los receptores de la melatonina, que juegan un papel crucial en la regulación del sueño y los ritmos circadianos {svg_12}.
Mecanismo De Acción
Target of Action:
The primary targets of 5-methoxy-7-methyl-1H-pyrrolo[3,2-b]pyridine are the FGFR isoforms (FGFR1–4). These receptors play crucial roles in various cellular processes, including organ development, cell proliferation, migration, and angiogenesis . Abnormal activation of FGFR signaling pathways due to mutations or amplifications is associated with several cancers, making FGFRs attractive targets for cancer therapy.
Mode of Action:
Upon binding to fibroblast growth factors (FGFs), FGFR undergoes dimerization and autophosphorylation of tyrosine residues in its cytoplasmic tail. This activation leads to downstream signaling pathways, including RAS–MEK–ERK, PLCγ, and PI3K–Akt. By inhibiting FGFRs, 5-methoxy-7-methyl-1H-pyrrolo[3,2-b]pyridine disrupts these signaling cascades, affecting cell growth, survival, and migration .
Biochemical Pathways:
The affected pathways include those regulating cell proliferation, angiogenesis, and tissue development. By inhibiting FGFRs, this compound interferes with downstream events that contribute to cancer progression .
Result of Action:
At the molecular level, inhibition of FGFRs by this compound disrupts key signaling pathways, potentially leading to reduced tumor growth and metastasis. Cellular effects include altered proliferation, apoptosis induction, and inhibition of migration and invasion .
Direcciones Futuras
The future directions for the research and development of 1H-pyrrolo[2,3-b]pyridine derivatives, such as “5-methoxy-7-methyl-1H-pyrrolo[3,2-b]pyridine”, involve their potential use in cancer therapy . These compounds have shown potent activities against FGFR1, 2, and 3, making them attractive candidates for further optimization and development .
Propiedades
IUPAC Name |
5-methoxy-7-methyl-1H-pyrrolo[3,2-b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-6-5-8(12-2)11-7-3-4-10-9(6)7/h3-5,10H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJNMCVCQVZJEG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1NC=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20694566 |
Source


|
| Record name | 5-Methoxy-7-methyl-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171780-79-3 |
Source


|
| Record name | 5-Methoxy-7-methyl-1H-pyrrolo[3,2-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20694566 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 171780-79-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
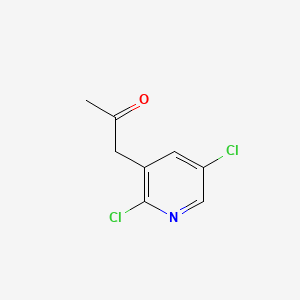

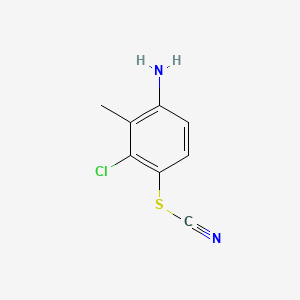

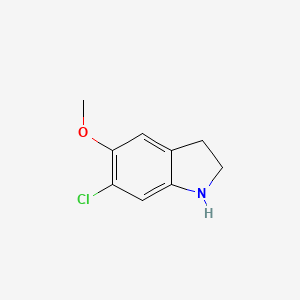



![(7S,8aS)-7-Amino-2-methylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B599259.png)
